molecular formula C14H9ClN2S B11793570 2-(2-Chloropyridin-3-yl)-4-phenylthiazole

2-(2-Chloropyridin-3-yl)-4-phenylthiazole

Cat. No.: B11793570
M. Wt: 272.8 g/mol
InChI Key: YWFVKCKFVXETMQ-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)-4-phenylthiazole is a heterocyclic compound that features both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)-4-phenylthiazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The process involves the use of palladium catalysts and boronic acids under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)-4-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine or thiazole derivatives .

Scientific Research Applications

2-(2-Chloropyridin-3-yl)-4-phenylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Chloropyridin-3-yl)-4-phenylthiazole exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the specific application. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-3-yl)-4-phenylthiazole is unique due to the combination of the chloropyridine and phenylthiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C14H9ClN2S/c15-13-11(7-4-8-16-13)14-17-12(9-18-14)10-5-2-1-3-6-10/h1-9H

InChI Key

YWFVKCKFVXETMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N=CC=C3)Cl

Origin of Product

United States

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